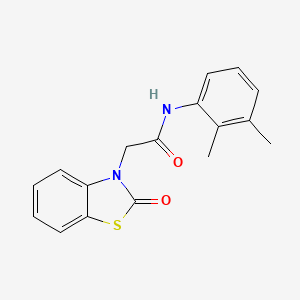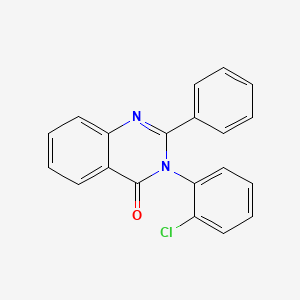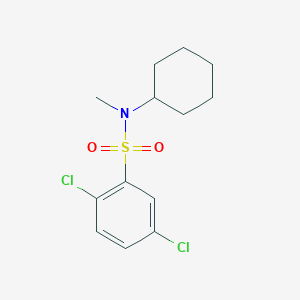
2,4-dichlorophenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorophenyl 4-chlorobenzoate (DCPB) is a chemical compound that belongs to the family of benzoates. It is a white crystalline solid that is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. DCPB has been extensively studied for its use in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Global Trends in Herbicide Toxicity Studies
Research has extensively analyzed the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the rapid advancements in understanding their impact on the environment and human health. This review provides a scientometric analysis of the field, emphasizing the need for future research to focus on molecular biology aspects, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Catalytic Hydrodechlorination for Wastewater Treatment
The study on hydrodechlorination of chlorophenols in wastewater using Pd/activated carbon catalysts indicates a promising approach to treat chlorophenol-bearing wastewaters. This method significantly reduces the toxicity of the solutions, offering a potential treatment option for contaminated water sources (Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004).
Photocatalytic Degradation of Chlorophenols
Research on the use of copper-doped titanium dioxide for catalyzing the degradation of chlorophenols under visible light has shown significant results. This study demonstrates the potential of this method in degrading pollutants like 2-chlorophenol in natural light, contributing to the purification of water sources contaminated with such compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Phytoremediation of Herbicide-Contaminated Substrates
The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated environments presents a novel approach to address the persistence of herbicides like 2,4-D in soil and groundwater. This strategy involves utilizing plants inoculated with bacteria capable of degrading the herbicide, thereby reducing its concentration and toxicity in the environment (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Molecular Action of Herbicides
Understanding the molecular action of herbicides such as 2,4-D provides insights into their selective toxicity towards broadleaf plants. This knowledge is crucial for developing strategies to mitigate their impact on non-target species and for creating more environmentally friendly pest control methods (Song, 2014).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRECHIYINACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![ethyl 2-[(3,4-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5579993.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5579999.png)
![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)
![8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)

![5-nitro-2-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5580028.png)



